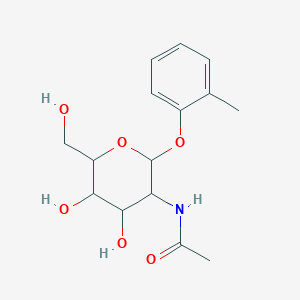
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid is a chemical compound with the molecular formula C7H9Cl2NO3 It is a derivative of piperidine, a six-membered ring containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid typically involves the chlorination of piperidine derivatives followed by oxidation and acylation reactions. One common method includes:
Chlorination: Piperidine is chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions.
Oxidation: The chlorinated piperidine is then oxidized using oxidizing agents such as potassium permanganate or sodium dichromate to form the corresponding ketone.
Acylation: The ketone is acylated with acetic anhydride or acetyl chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium dichromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential effects on biological pathways and its ability to interact with specific enzymes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in metabolic processes, thereby altering the biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloro-4-pyridone-N-acetic acid: Similar in structure but with a pyridone ring instead of a piperidine ring.
3,5-Dichloro-4-oxopyridin-1-yl)acetic acid: Another related compound with a pyridine ring.
Uniqueness
2-(3,5-Dichloro-4-oxopiperidin-1-yl)acetic acid is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H9Cl2NO3 |
|---|---|
Poids moléculaire |
226.05 g/mol |
Nom IUPAC |
2-(3,5-dichloro-4-oxopiperidin-1-yl)acetic acid |
InChI |
InChI=1S/C7H9Cl2NO3/c8-4-1-10(3-6(11)12)2-5(9)7(4)13/h4-5H,1-3H2,(H,11,12) |
Clé InChI |
AAFGEKYWPFFGQK-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C(CN1CC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B14124951.png)



![3-(tert-Butyl)-4'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14124967.png)
![1-[(1-Bromo-6-fluorocyclohexa-2,4-dien-1-yl)methyl]pyrrolidine](/img/structure/B14124968.png)



![2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-phenylacetamide](/img/structure/B14124985.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14124986.png)
![Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14124987.png)
![Morpholine, 4-[1,1'-biphenyl]-4-yl-](/img/structure/B14125009.png)

